Molecular Weight Differentiation from Methyl Ester and Des-Methoxy Analogs
The target compound has a molecular weight of 301.13 g/mol , which is 14.02 g/mol higher than the methyl ester analog Methyl 3-(3-bromo-2-methoxyphenyl)-3-oxopropanoate (MW 287.11 g/mol) and 16.00 g/mol higher than the des-methoxy analog Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (MW 285.13 g/mol) . These differences directly impact stoichiometric calculations for multi-step syntheses, solubility, and chromatographic behavior, and are critical for purity assessment via LC-MS where a distinct mass signature aids identification.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 301.13 g/mol |
| Comparator Or Baseline | Methyl 3-(3-bromo-2-methoxyphenyl)-3-oxopropanoate: 287.11 g/mol; Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate: 285.13 g/mol |
| Quantified Difference | +14.02 g/mol vs. methyl ester; +16.00 g/mol vs. des-methoxy analog |
| Conditions | Calculated from molecular formula C₁₂H₁₃BrO₄ (target) vs. C₁₁H₁₁BrO₄ (methyl ester) and C₁₂H₁₃BrO₃ (des-methoxy analog) |
Why This Matters
For procurement, the distinct molecular weight ensures unambiguous identification in inventory systems and LC-MS quality control, reducing the risk of mis-shipment with isomeric analogs.
